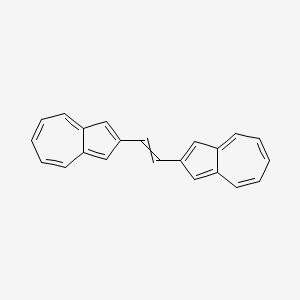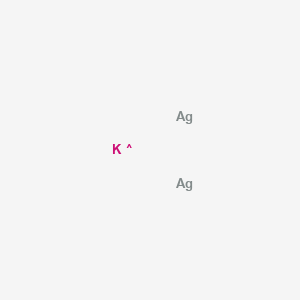
Ethyl 3-(2-phenylethoxy)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-phenylethoxy)prop-2-enoate is an organic compound with the molecular formula C13H16O3. It is characterized by the presence of an ethyl ester group attached to a prop-2-enoate backbone, which is further substituted with a 2-phenylethoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(2-phenylethoxy)prop-2-enoate typically involves the esterification of acrylic acid with ethanol in the presence of a catalyst such as ion exchange resin or sulfuric acid . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced catalysts and purification techniques ensures the scalability and economic viability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 3-(2-phenylethoxy)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium ethoxide (NaOEt) or other strong nucleophiles are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-phenylethoxy)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl 3-(2-phenylethoxy)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, affecting metabolic processes. The presence of the phenylethoxy group allows for interactions with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
- Ethyl 3-phenylprop-2-enoate
- Ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoate
- Ethyl (2E)-2-cyano-3-phenylprop-2-enoate
Comparison: Ethyl 3-(2-phenylethoxy)prop-2-enoate is unique due to the presence of the 2-phenylethoxy group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
202344-11-4 |
|---|---|
Fórmula molecular |
C13H16O3 |
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
ethyl 3-(2-phenylethoxy)prop-2-enoate |
InChI |
InChI=1S/C13H16O3/c1-2-16-13(14)9-11-15-10-8-12-6-4-3-5-7-12/h3-7,9,11H,2,8,10H2,1H3 |
Clave InChI |
WISASEKIBJBUHU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=COCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Cyclohexyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12573545.png)

![4-bromo-N-[1-(2,3-dihydro-1H-inden-5-ylamino)-3-methyl-1-oxopentan-2-yl]benzamide](/img/structure/B12573552.png)

![Pyridinium, 4,4'-[1,6-hexanediylbis(thio)]bis[1-octadecyl-, diiodide](/img/structure/B12573558.png)



![N-[(1H-Benzimidazol-1-yl)methyl]-2,3-dichloroaniline](/img/structure/B12573582.png)



![3-[Methyl(2-phenylethyl)amino]-L-alanine](/img/structure/B12573611.png)

